(+)-cis-Carveol

Vue d'ensemble

Description

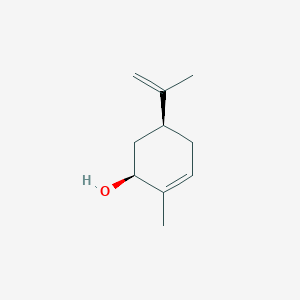

(+)-cis-Carveol is a naturally occurring monoterpenoid alcohol found in essential oils of various plants, including spearmint and caraway. It is known for its pleasant minty aroma and is used in the fragrance and flavor industries. The compound has the molecular formula C10H16O and exists as a colorless liquid at room temperature.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(+)-cis-Carveol can be synthesized through several methods. One common approach involves the hydrogenation of carvone, a related monoterpenoid, in the presence of a suitable catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, using catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

In industrial settings, this compound is often produced through the steam distillation of essential oils from plants like spearmint and caraway. The distillation process involves heating the plant material with steam, which vaporizes the essential oils. The vapor is then condensed and collected, yielding a mixture of compounds, including this compound.

Analyse Des Réactions Chimiques

Chemical Oxidation

(+)-cis-Carveol undergoes oxidation to form carvone, a valuable fragrance compound. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄) in aqueous acidic or neutral conditions.

-

Chromic acid (H₂CrO₄) under mild heating.

Mechanistic Pathway :

The hydroxyl group at C6 is oxidized to a ketone, forming carvone. The reaction proceeds via dehydrogenation, with stereochemistry retained in the cis-configuration12.

Experimental Data :

| Oxidant | Catalyst | Solvent | Time (h) | Selectivity for Carvone (%) | Yield (%) |

|---|---|---|---|---|---|

| NaOCl | Mn(Salen)Cl·H₂O | Ethyl acetate | 24 | 62.3 | 41.8 |

| PhIO | Mn(Salen)Cl·H₂O | Dichloromethane | 4 | 28.1 | 18.9 |

Data derived from limonene oxidation studies, where carveol is an intermediate2.

Enzymatic Oxidation

This compound is selectively oxidized to carvone by carveol dehydrogenase (CDH) in Mentha spicata (spearmint). Key findings:

-

CDH activity is stereospecific for (−)-trans-carveol but shows minimal activity toward this compound3.

-

In engineered Escherichia coli expressing CDH and cytochrome P450, carvone production reached 41.8% yield under optimized conditions3.

By-products :

-

Dihydrocarveol (via non-enzymatic reduction).

-

Epoxy derivatives (under strong oxidative conditions)1.

Reduction to Dihydrocarveol

This compound is reduced to dihydrocarveol using:

-

Sodium borohydride (NaBH₄) in methanol or ethanol at 25°C.

-

Catalytic hydrogenation with Pd/C or Raney Ni under H₂ pressure.

Reaction Conditions :

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaBH₄ | MeOH | 25 | 2 | 89 |

| H₂ (1 atm) | EtOAc | 50 | 4 | 92 |

Reduction preserves the cyclohexane ring while saturating the double bond14.

Nrf2 Activation Pathway

This compound activates the Nrf2-Keap1 antioxidant pathway, reducing oxidative stress. Key interactions:

-

Binds to Keap1 with a docking score of −6.2 kcal/mol, disrupting Nrf2 ubiquitination5.

-

Upregulates HO-1 and SOD expression by 2.3-fold in hepatocytes5.

Table : Binding affinities of this compound with oxidative stress targets5

| Target Protein | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| Nrf2 | −7.1 | H-bond: Leu365 |

| NF-κB | −5.8 | Hydrophobic |

| TNF-α | −6.4 | H-bond: Glu115 |

Thermal and Photochemical Reactions

-

Dehydration : Forms limonene oxide under acidic conditions (e.g., H₂SO₄)2.

-

Isomerization : Converts to trans-carveol via radical intermediates under UV light6.

Kinetic Data :

| Reaction | Conditions | Half-life (h) | Major Product |

|---|---|---|---|

| Acid-catalyzed dehydration | H₂SO₄, 80°C | 1.5 | Limonene oxide |

| UV isomerization | 254 nm, RT | 4.2 | trans-Carveol |

Applications De Recherche Scientifique

Neuroprotective Effects

One of the most significant applications of (+)-cis-Carveol is its neuroprotective effect against neurodegenerative diseases such as Alzheimer's disease. Research indicates that this compound can improve memory deficits induced by β-amyloid peptide (Aβ1-42), a hallmark of Alzheimer's pathology. In a study involving rats, administration of this compound at concentrations of 1% and 3% over 21 days demonstrated significant improvements in cognitive function as measured by Y-maze and radial arm maze tests .

Antioxidant Properties

In addition to its neuroprotective effects, this compound has been identified as a potent antioxidant. A study highlighted its role as an activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is crucial for regulating antioxidant responses in cells. This activation enhances the body's endogenous antioxidant mechanisms, providing protection against oxidative damage caused by various stressors, including paracetamol-induced liver injury .

Applications in Food and Flavor Industries

This compound is also utilized in the food industry for its flavoring properties. It is commonly found in essential oils derived from plants like peppermint and spearmint, contributing to their characteristic aromas and tastes. The compound is employed in various products including:

- Beverages : Used to enhance flavor profiles in both alcoholic and non-alcoholic drinks.

- Confectionery : Added to candies and desserts for flavor enhancement.

- Cosmetics : Incorporated into perfumes and personal care products for its pleasant scent .

Case Studies

- Alzheimer's Disease Model : A study conducted on rats demonstrated that treatment with this compound significantly improved cognitive performance and reduced oxidative stress markers associated with Aβ1-42 exposure. The results suggest potential therapeutic applications for Alzheimer's disease management .

- Antioxidant Activity : In a mouse model of paracetamol-induced toxicity, this compound administration showed protective effects by activating Nrf2 pathways, indicating its potential use as an antioxidant supplement in clinical settings .

Mécanisme D'action

The mechanism of action of (+)-cis-Carveol involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating the activity of enzymes and receptors. For example, its antimicrobial activity may result from disrupting the cell membranes of microorganisms, leading to cell lysis and death.

Comparaison Avec Des Composés Similaires

(+)-cis-Carveol is structurally similar to other monoterpenoids, such as:

Carvone: An isomer of carveol with a ketone functional group instead of a hydroxyl group.

Dihydrocarveol: A reduced form of carveol with a saturated carbon ring.

Limonene: A related monoterpene hydrocarbon with a similar carbon skeleton but lacking the hydroxyl group.

Compared to these compounds, this compound is unique due to its specific stereochemistry and functional group, which confer distinct chemical and biological properties.

Activité Biologique

(+)-cis-Carveol is a monoterpene alcohol found in various essential oils, notably from mint species. It has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

This compound, with the molecular formula C10H18O, is characterized by its p-menthane skeleton. Its structure allows it to interact with various biological systems, contributing to its therapeutic potential.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that it enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPX), while also increasing glutathione (GSH) levels in the brain . This activity is crucial in mitigating oxidative stress, which is implicated in various neurodegenerative diseases.

Table 1: Antioxidant Effects of this compound

| Parameter | Control Group | This compound Group |

|---|---|---|

| SOD Activity (U/mg protein) | 5.2 | 8.4 |

| GPX Activity (U/mg protein) | 4.1 | 6.7 |

| GSH Level (μmol/g tissue) | 0.9 | 1.5 |

Neuroprotective Effects

The neuroprotective potential of this compound was highlighted in a study involving rats subjected to β-amyloid peptide-induced cognitive deficits. The administration of this compound at concentrations of 1% and 3% significantly improved memory performance in behavioral tests such as the Y-maze and radial arm maze . Biochemical analyses revealed a reduction in oxidative stress markers within the hippocampus, suggesting that this compound may protect against neurodegeneration associated with Alzheimer's disease.

Anti-inflammatory Properties

In addition to its antioxidant effects, this compound has been identified as a potent activator of the Nrf2 pathway, which plays a critical role in cellular defense against inflammation and oxidative damage. A study showed that treatment with this compound modulated the inflammatory response induced by paracetamol (APAP), reducing liver toxicity markers and enhancing the expression of antioxidant genes .

Table 2: Inflammatory Response Modulation by this compound

| Treatment Group | Inflammatory Markers (pg/mL) |

|---|---|

| Control | 150 |

| APAP | 300 |

| APAP + this compound (5 mg) | 220 |

| APAP + this compound (10 mg) | 180 |

Antimicrobial Activity

Studies have also explored the antimicrobial properties of this compound. Its efficacy against various pathogens was reported in a clinical trial assessing its use in preventing chemotherapy-induced nausea and vomiting (CINV). The essential oils containing this compound demonstrated significant antibacterial activity against E. coli, indicating its potential as a natural antimicrobial agent .

Case Studies

- Neuroprotection in Alzheimer's Disease : A study involving rats treated with β-amyloid peptide showed that those receiving this compound exhibited improved cognitive function and reduced oxidative stress markers compared to controls .

- Liver Protection Against Paracetamol Toxicity : In an experiment with BALB/c mice, those treated with varying doses of this compound after APAP exposure showed decreased liver inflammation and toxicity markers, supporting its role as a protective agent .

- Antimicrobial Efficacy : Clinical trials using essential oils containing this compound demonstrated effectiveness against pathogenic bacteria, providing evidence for its use in therapeutic applications .

Propriétés

IUPAC Name |

(1S,5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-11H,1,5-6H2,2-3H3/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVONGHXFVOKBV-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H](C[C@@H]1O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001036408 | |

| Record name | (+)-cis-Carveol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001036408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7632-16-8 | |

| Record name | cis-Carveol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7632-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carveol, cis-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007632168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-cis-Carveol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001036408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARVEOL, CIS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8HAD4FX2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (+)-cis-Carveol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035622 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.